Nintedanib Acetyl Impurity

Molecular weight Mass spectrometry LC-MS/MS impurity identification

Procure Nintedanib Acetyl Impurity (CAS 1139458-48-2) as a certified reference standard for ANDA/DMF analytical method validation. Unlike the structurally similar N-Acetyl Nintedanib (CAS 2380229-45-6, MW 581.67), this compound features a single acetyl modification at the para-phenylamino moiety rather than the indolinone N1 position — a critical structural distinction that yields a unique parent ion m/z signature (MW 441.48) for unambiguous LC-MS/MS peak assignment and non-interchangeable HPLC retention behavior. Supplied with full pharmacopeial traceability and ≥98% chromatographic purity for ICH Q2(R1)-compliant method validation, Q3A(R2) impurity monitoring, and Q1A(R2) stability studies. Ideal for ANDA filers requiring impurity-specific reference standards traceable to exact CAS registry numbers to avoid regulatory compliance risks.

Molecular Formula C26H23N3O4
Molecular Weight 441.5 g/mol
Cat. No. B12298434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNintedanib Acetyl Impurity
Molecular FormulaC26H23N3O4
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O
InChIInChI=1S/C26H23N3O4/c1-16(30)29(2)20-12-10-19(11-13-20)27-24(17-7-5-4-6-8-17)23-21-14-9-18(26(32)33-3)15-22(21)28-25(23)31/h4-15,28,31H,1-3H3
InChIKeyVNCLRRPVWWQUSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nintedanib Acetyl Impurity: CAS 1139458-48-2 Analytical Reference Standard for Pharmaceutical Quality Control


Nintedanib Acetyl Impurity (CAS 1139458-48-2, C₂₆H₂₃N₃O₄, MW 441.48) is a well-characterized process-related impurity and potential degradation product of the tyrosine kinase inhibitor Nintedanib . The compound is chemically defined as Methyl (Z)-3-(((4-(N-methylacetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate, featuring an oxidized indolinone core with an acetylated para-phenylamino substituent . It serves as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Application (ANDA) submissions and commercial Nintedanib production [1].

Why Nintedanib Acetyl Impurity (CAS 1139458-48-2) Cannot Be Substituted with N-Acetyl Nintedanib or Desmethyl Impurity in Regulated Analytical Workflows


Nintedanib Acetyl Impurity (CAS 1139458-48-2) exhibits fundamentally distinct structural, physicochemical, and chromatographic properties relative to closely related impurities such as N-Acetyl Nintedanib (CAS 2380229-45-6, C₃₃H₃₅N₅O₅, MW 581.67) and Desmethyl Nintedanib (Impurity B, CAS 894783-61-0) [1]. The acetyl modification in CAS 1139458-48-2 occurs on the para-phenylamino moiety, whereas N-Acetyl Nintedanib incorporates an additional acetyl group at the N1 position of the indolinone core along with a methylpiperazinyl-acetamido extension, resulting in substantially higher molecular weight and altered lipophilicity (XLogP: 4.4 versus predicted >5.5 for the N-Acetyl analog) . These structural divergences directly translate to non-interchangeable retention behavior in reversed-phase HPLC systems, precluding generic substitution in validated analytical methods without full re-validation per ICH Q2(R1) requirements . Furthermore, regulatory submissions for ANDA and DMF filings require impurity-specific reference standards with full characterization traceable to the exact CAS registry number, making structural substitution a compliance risk .

Quantitative Differentiation Evidence for Nintedanib Acetyl Impurity (CAS 1139458-48-2) Versus Closest Analogs


Molecular Weight Differential: Nintedanib Acetyl Impurity Versus N-Acetyl Nintedanib

Nintedanib Acetyl Impurity (CAS 1139458-48-2) possesses a molecular weight of 441.48 g/mol, representing a 140.19 g/mol (24.1%) reduction compared to N-Acetyl Nintedanib (CAS 2380229-45-6, MW 581.67 g/mol) . This substantial mass differential yields completely distinct parent ion m/z values in LC-MS/MS analysis, enabling unambiguous peak assignment without spectral overlap and preventing misidentification of impurity profiles in quality control workflows .

Molecular weight Mass spectrometry LC-MS/MS impurity identification

Structural Origin Differentiation: Process Impurity Versus Degradation Product Classification

Nintedanib Acetyl Impurity (CAS 1139458-48-2) is generated via acetylation at the para-phenylamino position during Nintedanib synthesis, arising specifically from the reaction of 2-oxoindoline-6-carboxylic acid methyl ester with acetic anhydride in intermediate processing [1]. In contrast, Nintedanib Impurity B (Desmethyl Nintedanib, CAS 894783-61-0) is a demethylated species formed during both synthesis and storage degradation, exhibiting increased polarity and earlier reversed-phase HPLC elution relative to the parent compound [2]. CAS 1139458-48-2 is exclusively process-related rather than storage-degradation derived, whereas Impurity B appears under both forced degradation conditions (acid, base, oxidative, thermal) and long-term stability studies per ICH Q1A(R2) .

Process impurity Degradation pathway Synthesis route characterization

Purity Specification: 99.8% Reference Standard Grade Versus Technical Grade Analogs

Certified reference standards of Nintedanib Acetyl Impurity are supplied at 99.8% chromatographic purity by HPLC-UV analysis, as documented in patent CN106748960A for purified impurity compound characterization [1]. This purity level meets or exceeds the ≥95.0% threshold typically required for analytical reference standards used in method validation per ICH Q2(R1) guidelines. In contrast, technical-grade or in-house synthesized impurity preparations without full characterization typically exhibit variable purity (85-95%) and lack the traceable Certificate of Analysis (COA) required for regulatory submission .

Reference standard purity HPLC purity Analytical method validation

Regulatory Compliance Status: Pharmacopeial Traceability Availability

Nintedanib Acetyl Impurity reference standards from qualified suppliers offer traceability against USP or EP pharmacopeial standards based on feasibility, with detailed characterization data compliant with regulatory guidelines [1]. This traceability pathway is critical given that no official pharmacopeial monograph currently exists for Nintedanib in USP or EP compendia [2]. In contrast, generic research-grade Nintedanib impurities or in-house synthesized batches typically lack verifiable pharmacopeial traceability documentation, requiring extensive additional characterization for ANDA or DMF submission acceptance .

Pharmacopeial traceability USP reference standard EP impurity standard Regulatory submission compliance

Chromatographic Resolution Necessity: Co-Elution Risk Mitigation in Validated HPLC Methods

In related substances method development for Nintedanib esylate, the separation of critical peak pairs is essential to achieve resolution ≥1.5 per ICH Q2(R1) requirements [1]. Nintedanib Acetyl Impurity (CAS 1139458-48-2), with calculated XLogP of 4.4, occupies a distinct lipophilicity window relative to the more polar Desmethyl Nintedanib (Impurity B) which elutes earlier in reversed-phase systems . Without authentic CAS 1139458-48-2 reference standard, accurate retention time marking and peak identification are impossible, leading to potential co-elution with structurally similar impurities such as Nintedanib Impurity 38 (CAS 1160293-27-5) or Impurity 1 (CAS 2514952-69-1) [2].

HPLC method validation Peak resolution Co-elution risk Related substances method

Procurement-Driven Application Scenarios for Nintedanib Acetyl Impurity (CAS 1139458-48-2)


Analytical Method Development and Validation (AMV) for Nintedanib ANDA Submissions

Nintedanib Acetyl Impurity (CAS 1139458-48-2) is procured as a certified reference standard for developing and validating HPLC/LC-MS/MS related substances methods in support of Abbreviated New Drug Application (ANDA) filings. Its 99.8% chromatographic purity enables accurate calibration curve construction for impurity quantification, while its pharmacopeial traceability satisfies FDA method validation documentation requirements [1].

Process Impurity Control During Nintedanib API Commercial Manufacturing

During commercial Nintedanib API production, CAS 1139458-48-2 serves as an impurity marker for monitoring the acetylation step involving 2-oxoindoline-6-carboxylic acid methyl ester intermediate processing [1]. Routine QC testing using this reference standard ensures batch-to-batch consistency and compliance with ICH Q3A(R2) thresholds for unspecified impurities (NMT 0.10%) and total impurities.

Stability Study Reference for Differentiating Process Impurities from Degradation Products

In ICH Q1A(R2) stability studies of Nintedanib drug substance and drug product, CAS 1139458-48-2 is used to distinguish process-derived acetyl impurities from forced degradation products such as Desmethyl Nintedanib (Impurity B, CAS 894783-61-0) which appears under oxidative and thermal stress [1]. This differentiation is essential for establishing product shelf-life specifications and justifying impurity fate and purge arguments in regulatory submissions [2].

Mass Spectrometric Peak Identification in LC-MS/MS Impurity Profiling Workflows

With a molecular weight of 441.48 g/mol (140.19 g/mol lower than the N-Acetyl Nintedanib analog, CAS 2380229-45-6), CAS 1139458-48-2 produces a unique parent ion m/z signature that enables unambiguous peak assignment in LC-MS/MS impurity profiling of Nintedanib formulations [1]. This is particularly critical for soft gel capsule formulations where matrix interference can complicate UV-based detection.

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